Perathiepin

Descripción

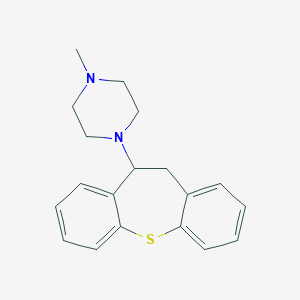

Perathiepin (chemical name: 5H-dibenzo[b,f]thiepin) is a heterocyclic compound characterized by a sulfur-containing seven-membered ring fused with two benzene rings. It belongs to the class of dibenzothiepins, which are structurally defined by their bicyclic framework and sulfur atom at the 1-position . This compound has been studied extensively for its pharmacological properties, particularly in neuropsychiatry, due to its structural resemblance to tricyclic antidepressants and neuroleptics. Its molecular conformation, determined via X-ray crystallography, reveals a distorted TBB (twisted boat-boat) conformation, with intramolecular sulfur interactions influencing its reactivity and binding affinity . Early studies on its biotransformation in vivo highlighted its metabolic stability in rats and humans, with urinary metabolites indicating sulfur oxidation and ring-opening pathways .

Propiedades

Número CAS |

1526-83-6 |

|---|---|

Fórmula molecular |

C19H22N2S |

Peso molecular |

310.5 g/mol |

Nombre IUPAC |

1-(5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine |

InChI |

InChI=1S/C19H22N2S/c1-20-10-12-21(13-11-20)17-14-15-6-2-4-8-18(15)22-19-9-5-3-7-16(17)19/h2-9,17H,10-14H2,1H3 |

Clave InChI |

MYFNXITXHNLSJY-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=CC=CC=C24 |

SMILES canónico |

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=CC=CC=C24 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analog: Silicon-Substituted Dibenzo[b,f]silepin

A silicon-based analog of perathiepin, 5,5-dimethyl-10-(4-methylpiperazinyl)-10,11-dihydro-5H-dibenzo[b,f]silepin (Compound II), replaces the sulfur atom with a (CH₃)₂Si moiety. Key differences include:

- Conformational Stability : The silicon analog exhibits a less strained conformation due to longer Si···Se distances (4.322–4.228 Å vs. S···Se in this compound), eliminating transannular interactions observed in this compound .

- However, the analog’s neuroleptic activity is diminished, suggesting sulfur’s electronic properties are critical for receptor binding .

Functional Analog: Octoclothepin

Octoclothepin, a thiepin derivative with an 8-chloro substituent, shares structural similarities but differs in pharmacological behavior:

- Metabolic Pathways : Unlike this compound, octoclothepin undergoes rapid N-oxide reduction in rat liver microsomes under anaerobic conditions, mediated by NADPH-dependent enzymes .

- Receptor Affinity : Octoclothepin demonstrates higher potency as a dopamine antagonist, attributed to the electron-withdrawing chloro group enhancing binding to D₂ receptors .

Data Table: Comparative Analysis

| Parameter | This compound | Silicon Analog (II) | Octoclothepin |

|---|---|---|---|

| Core Structure | Dibenzo[b,f]thiepin | Dibenzo[b,f]silepin | 8-Chloro-dibenzo[b,f]thiepin |

| Key Substituent | Sulfur | (CH₃)₂Si | 8-Cl |

| Conformation | Distorted TBB | Planarized boat | TBB with Cl-induced torsion |

| Metabolic Stability | Moderate (S-oxidation dominant) | High (Si resistance to oxidation) | Low (rapid N-oxide reduction) |

| Receptor Activity | Moderate D₂ antagonism | Weak D₂ antagonism | Strong D₂ antagonism |

| Bioavailability | 40–60% (rat) | 75–85% (rat) | 20–30% (rat) |

Research Findings and Implications

- Structural Modifications : Replacing sulfur with silicon in this compound analogs improves metabolic stability but compromises receptor affinity, underscoring sulfur’s role in pharmacodynamics .

- Substituent Effects : The 8-chloro group in octoclothepin enhances dopaminergic antagonism but accelerates metabolic clearance, limiting its therapeutic window .

- Therapeutic Potential: this compound’s balanced profile makes it a candidate for further optimization, while its analogs highlight trade-offs between stability and potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.